molecular formula C7H7ClF2N2O2 B2971452 ethyl 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylate CAS No. 1856044-41-1

ethyl 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylate

Cat. No.: B2971452
CAS No.: 1856044-41-1
M. Wt: 224.59
InChI Key: DQXVDPYLAVZKOA-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a chloro group, a difluoromethyl group, and an ethyl ester group. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by chlorination and esterification reactions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as flow chemistry and automated synthesis. The use of high-pressure reactors and specialized equipment ensures efficient and safe production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced.

Scientific Research Applications

Ethyl 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its use as a lead compound for the development of new drugs targeting various diseases.

    Industry: It is utilized in the development of new materials and chemical processes, including catalysis and polymerization.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-chloro-1-(trifluoromethyl)-1H-pyrazole-3-carboxylate
  • Ethyl 4-bromo-1-(difluoromethyl)-1H-pyrazole-3-carboxylate
  • Ethyl 4-chloro-1-(methyl)-1H-pyrazole-3-carboxylate

Uniqueness

Ethyl 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold for drug discovery and development.

Properties

IUPAC Name

ethyl 4-chloro-1-(difluoromethyl)pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClF2N2O2/c1-2-14-6(13)5-4(8)3-12(11-5)7(9)10/h3,7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQXVDPYLAVZKOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1Cl)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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